molecular formula C7H12ClNO B1598630 1-(2-Chloropropanoyl)pyrrolidine CAS No. 75115-52-5

1-(2-Chloropropanoyl)pyrrolidine

Cat. No.: B1598630
CAS No.: 75115-52-5
M. Wt: 161.63 g/mol
InChI Key: QGMQKFMNYCEBSO-UHFFFAOYSA-N
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Description

1-(2-Chloropropanoyl)pyrrolidine is a pyrrolidine derivative characterized by a 2-chloropropanoyl group attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidine derivatives are widely studied due to their structural versatility and biological relevance, including roles as enzyme inhibitors, receptor modulators, and intermediates in organic synthesis .

Properties

IUPAC Name

2-chloro-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMQKFMNYCEBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390937
Record name 1-(2-chloropropanoyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75115-52-5
Record name 1-(2-chloropropanoyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloropropanoyl)pyrrolidine can be synthesized through the reaction of pyrrolidine with 2-chloropropanoyl chloride under basic conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropropanoyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Medicinal Chemistry

Overview
The compound serves as a valuable building block in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders due to the structural characteristics of the pyrrolidine ring. Its unique functional groups enable the development of derivatives with enhanced biological activity.

Case Study: Antiviral Activity
Research has demonstrated that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, a study synthesized a series of 2-arylpyrrolidine derivatives and evaluated their effectiveness against HIV-1. Among these, several compounds showed significant inhibitory activity with effective concentration values below 20 μM, indicating that modifications around the pyrrolidine framework can lead to potent antiviral agents .

Biological Studies

Enzyme Inhibition and Receptor Binding
Due to its structural features, 1-(2-Chloropropanoyl)pyrrolidine can be utilized in studies focused on enzyme inhibition or receptor binding. The compound's ability to interact with biological targets makes it suitable for exploring mechanisms of action in various biochemical pathways.

Case Study: Trypanosomiasis Research
The enzyme N-myristoyltransferase (NMT) from Trypanosoma brucei has been identified as a potential drug target for treating human African trypanosomiasis. Compounds derived from pyrrolidine frameworks have shown promise in inhibiting this enzyme, suggesting that this compound derivatives could be further explored for their therapeutic potential against parasitic infections .

Industrial Chemistry

Synthesis of Agrochemicals
In industrial applications, this compound may serve as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds. Its reactivity allows for the creation of various derivatives that can be tailored for specific applications in agriculture.

Data Table: Summary of Applications

Application AreaDescriptionExample Studies/Findings
Medicinal ChemistryBuilding block for pharmaceuticals targeting neurological disordersEffective antiviral activity against HIV-1
Biological StudiesInvestigating enzyme inhibition and receptor bindingPotential inhibitors of N-myristoyltransferase in T. brucei
Industrial ChemistryIntermediate for synthesizing agrochemicals and other compoundsUsed in various synthetic pathways for drug development

Mechanism of Action

The mechanism of action of 1-(2-Chloropropanoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Bulky substituents (e.g., benzyloxy in ) may influence stereochemical outcomes in catalysis or receptor interactions.

Synthesis Routes: Alkylation (e.g., ) and acylation (e.g., ) are common methods for pyrrolidine functionalization. Anti-parasitic iminopyrrolidines require condensation reactions with aryl isocyanates.

Biological Activities: Iminopyrrolidines exhibit anti-parasitic properties , while sulfonyl derivatives serve as enzyme inhibitors .

Biological Activity

1-(2-Chloropropanoyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 2-chloropropanoyl group. The presence of the chloropropanoyl moiety is significant as it may influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Recent studies suggest that pyrrolidine derivatives exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, compounds with similar structures have shown activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Antimicrobial Properties : Similar pyrrolidine derivatives have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. The structural modifications in these compounds often enhance their efficacy against resistant strains .
  • Cholinesterase Inhibition : Some pyrrolidine derivatives have been identified as inhibitors of acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's .

Anticancer Studies

A study focusing on pyrrolidine derivatives highlighted their ability to inhibit cancer cell proliferation. For example, a related compound was shown to have an IC50 value of approximately 180 nM against E. coli DNA gyrase, suggesting a potential for similar activity in cancer models .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The compound exhibited significant antibacterial properties, particularly against resistant strains, which is critical in the context of rising antibiotic resistance .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that certain pyrrolidine derivatives could induce apoptosis in cancer cells. For instance, compounds structurally related to this compound showed promising results in inhibiting cell cycle progression at the G1 phase .
  • Antimicrobial Efficacy : A series of experiments indicated that derivatives with similar structural motifs inhibited the growth of Staphylococcus aureus and Escherichia coli effectively, with some compounds showing IC50 values comparable to standard antibiotics .

Data Summary

Activity Type Target/Cell Line IC50 Value (nM) Reference
AnticancerMCF-7180
AntimicrobialE. coli170
Cholinesterase InhibitionAChENot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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